Cas no 2228358-06-1 (1-benzyl-3,5-dimethyl-4-(2-methyloxiran-2-yl)-1H-pyrazole)

1-Benzyl-3,5-dimethyl-4-(2-methyloxiran-2-yl)-1H-pyrazole is a specialized heterocyclic compound featuring a pyrazole core substituted with a benzyl group at the 1-position and a 2-methyloxirane moiety at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of the epoxide (oxirane) group enhances its utility in ring-opening reactions, enabling further functionalization. Its well-defined stereochemistry and stability under controlled conditions ensure consistent performance in synthetic applications. The compound's modular design allows for tailored modifications, supporting research in medicinal chemistry and material science. Proper handling under inert conditions is recommended due to its reactive functional groups.
1-benzyl-3,5-dimethyl-4-(2-methyloxiran-2-yl)-1H-pyrazole structure
2228358-06-1 structure
Product Name:1-benzyl-3,5-dimethyl-4-(2-methyloxiran-2-yl)-1H-pyrazole
CAS No:2228358-06-1
MF:C15H18N2O
MW:242.316223621368
CID:6529377
PubChem ID:165619769
Update Time:2025-05-26

1-benzyl-3,5-dimethyl-4-(2-methyloxiran-2-yl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-3,5-dimethyl-4-(2-methyloxiran-2-yl)-1H-pyrazole
    • EN300-1864970
    • 2228358-06-1
    • Inchi: 1S/C15H18N2O/c1-11-14(15(3)10-18-15)12(2)17(16-11)9-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3
    • InChI Key: RLIWGRWYMNTKIZ-UHFFFAOYSA-N
    • SMILES: O1CC1(C)C1C(C)=NN(CC2C=CC=CC=2)C=1C

Computed Properties

  • Exact Mass: 242.141913202g/mol
  • Monoisotopic Mass: 242.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 30.4Ų

1-benzyl-3,5-dimethyl-4-(2-methyloxiran-2-yl)-1H-pyrazole Pricemore >>

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Additional information on 1-benzyl-3,5-dimethyl-4-(2-methyloxiran-2-yl)-1H-pyrazole

1-Benzyl-3,5-Dimethyl-4-(2-Methyloxiran-2-Yl)-1H-Pyrazole

1-Benzyl-3,5-dimethyl-4-(2-methyloxiran-2-yl)-1H-pyrazole is a versatile and intriguing compound with the CAS registry number 2228358-06-1. This compound belongs to the class of pyrazoles, which are five-membered heterocycles containing two nitrogen atoms at positions 1 and 3. The molecule is characterized by its unique substitution pattern, featuring a benzyl group at position 1, methyl groups at positions 3 and 5, and a 2-methyloxiran-2-yl group at position 4. These substituents contribute to its distinct chemical properties and potential applications in various fields.

The pyrazole ring serves as the core structure of this compound, providing a platform for diverse chemical reactivity. The presence of the benzyl group introduces aromaticity and enhances the compound's stability, while the methyl groups at positions 3 and 5 add steric bulk and influence the electronic properties of the molecule. The oxirane (epoxide) group at position 4 is particularly interesting due to its reactivity under certain conditions, making it a valuable site for further functionalization.

Recent studies have highlighted the potential of 1-benzyl-3,5-dimethyl-4-(2-methyloxiran-2-yl)-1H-pyrazole in medicinal chemistry and materials science. In medicinal chemistry, pyrazoles are known for their ability to act as scaffolds for drug design due to their diverse pharmacological properties. This specific compound has shown promise in inhibiting certain enzymes and receptors, making it a candidate for further exploration in drug discovery programs.

In materials science, the compound's unique structure has been investigated for its potential as a building block in supramolecular chemistry and polymer synthesis. The oxirane group, being an electrophilic site, can undergo ring-opening reactions under acidic or basic conditions, enabling the formation of various functional polymers and materials with tailored properties.

The synthesis of 1-benzyl-3,5-dimethyl-4-(2-methyloxiran-2-yl)-1H-pyrazole typically involves multi-step organic reactions, including nucleophilic substitutions, eliminations, and cyclizations. Researchers have optimized synthetic routes to improve yield and purity, leveraging modern techniques such as microwave-assisted synthesis and catalytic methods.

From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. These analyses provide insights into its molecular structure, purity, and stability under different conditions.

Environmental considerations have also been addressed in recent studies. The compound's biodegradability and eco-toxicological profile are under investigation to ensure its safe use in industrial applications. Preliminary results suggest that it exhibits moderate biodegradability under aerobic conditions.

In conclusion, 1-benzyl-3,5-dimethyl-4-(2-methyloxiran-2-yl)-1H-pyrazole (CAS No: 2228358-06) is a multifaceted compound with promising applications across various disciplines. Its unique structure, reactivity, and potential for further functionalization make it an exciting subject for ongoing research efforts.

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